1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl-protected amino group, and a carboxylic acid functional group attached to a pyrazole ring. It is used in various chemical and biological research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an α,β-unsaturated carbonyl compound, such as an enone or an α,β-unsaturated ester.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base, such as triethylamine, to form the tert-butoxycarbonyl-protected amino group.
Carboxylation: The carboxylic acid group can be introduced by carboxylation of the pyrazole ring using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, including the pyrazole ring and the benzyl group, contribute to its binding affinity and specificity.
Comparison with Similar Compounds
1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-benzyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a pyrazole ring.
1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a propyl group instead of a benzyl group.
Properties
Molecular Formula |
C16H19N3O4 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)17-13-12(14(20)21)10-19(18-13)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,20,21)(H,17,18,22) |
InChI Key |
CFGZXFAYGKFTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C=C1C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.